![molecular formula C14H16N2O2S B3319062 Ethyl 5-(benzylthio)-1-methyl-1H-pyrazole-4-carboxylate CAS No. 105958-89-2](/img/structure/B3319062.png)
Ethyl 5-(benzylthio)-1-methyl-1H-pyrazole-4-carboxylate
Overview
Description
The compound “Ethyl 5-(benzylthio)-1-methyl-1H-pyrazole-4-carboxylate” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The benzylthio group suggests the presence of a sulfur atom linked to a benzyl group, which is a phenyl ring attached to a methylene group. The ethyl group and carboxylate group are common in organic chemistry, with the former being a two-carbon alkyl group and the latter being a derivative of carboxylic acid.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the aromatic pyrazole ring, with the various substituents attached at the specified positions. The benzylthio group would provide a certain degree of aromaticity due to the phenyl ring, and the carboxylate group would likely contribute to the compound’s reactivity .Chemical Reactions Analysis
As a pyrazole derivative, this compound could potentially participate in various chemical reactions. The presence of the carboxylate group might make it a good nucleophile, allowing it to participate in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the carboxylate group) would influence properties like solubility, melting/boiling points, and reactivity .Mechanism of Action
Future Directions
properties
IUPAC Name |
ethyl 5-benzylsulfanyl-1-methylpyrazole-4-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-3-18-14(17)12-9-15-16(2)13(12)19-10-11-7-5-4-6-8-11/h4-9H,3,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZYOBVDMFPVGSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C)SCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.